molecular formula C10H6ClF3N4 B2795330 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine CAS No. 2309554-47-8

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine

Cat. No.: B2795330
CAS No.: 2309554-47-8
M. Wt: 274.63
InChI Key: CXZLYKDWGLHLGB-UHFFFAOYSA-N
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Description

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine is a chemical compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, and a pyrazine ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and pyrazin-2-amine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts include palladium-based catalysts, and reagents such as sodium hydride or potassium carbonate are used to facilitate the reaction.

    Temperature and Time: The reaction is typically conducted at elevated temperatures (80-120°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems and real-time monitoring ensures consistent product quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amine form.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals for crop protection and pest control.

Comparison with Similar Compounds

  • 3-chloro-5-(trifluoromethyl)pyridin-2-amine
  • 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)amine

Comparison: N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine is unique due to the presence of both pyridine and pyrazine rings, which confer distinct electronic and steric properties. The trifluoromethyl group enhances stability and lipophilicity, making it more effective in biological systems compared to similar compounds without this group.

Properties

IUPAC Name

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N4/c11-7-3-6(10(12,13)14)4-17-9(7)18-8-5-15-1-2-16-8/h1-5H,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXZLYKDWGLHLGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)NC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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